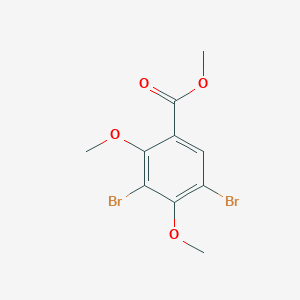

Methyl 3,5-dibromo-2,4-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dibromo-2,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O4/c1-14-8-5(10(13)16-3)4-6(11)9(15-2)7(8)12/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZHMVSVGKPTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1C(=O)OC)Br)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 3,5 Dibromo 2,4 Dimethoxybenzoate

Precursor Synthesis and Esterification Pathways

The synthesis of Methyl 3,5-dibromo-2,4-dimethoxybenzoate can be approached through two main retrosynthetic pathways: the esterification of a pre-brominated benzoic acid derivative or the bromination of a pre-formed methyl benzoate (B1203000). Both strategies rely on the availability of appropriately substituted precursors.

Synthesis from Related Benzoic Acids and Derivatives

The logical precursor to this compound is 3,5-dibromo-2,4-dimethoxybenzoic acid. However, the direct synthesis of this specific acid is not widely documented. A more common approach involves the bromination of 2,4-dimethoxybenzoic acid. The bromination of 2,4-dimethoxybenzoic acid with reagents such as tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) can lead to monobromination, and with an excess of the brominating agent, dibromination is expected to occur, yielding 1,5-dibromo-2,4-dimethoxybenzene (B1586223) through a decarboxylative bromination pathway. rsc.org

Alternatively, related benzoic acids can serve as starting materials for analogous compounds. For instance, 2-amino-3,5-dibromobenzoic acid can be synthesized by the bromination of 2-aminobenzoic acid in acetic acid. nih.gov In a different synthetic sequence, 4-amino-3,5-dibromobenzoic acid has been converted to 4-amino-3,5-dimethoxybenzoic acid through a reaction with an alkali methylate in the presence of cuprous oxide. google.com These examples highlight potential routes to functionalized benzoic acids that could be adapted for the synthesis of the target compound's precursors.

Esterification Protocols for Methyl Benzoate Formation

The formation of the methyl ester can be achieved either before or after the bromination of the aromatic ring. Standard esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, are commonly employed.

Another effective method for the esterification of benzoic acids involves the use of a halogenated derivative and a nonquaternizable tertiary amine. This process can be carried out in a homogeneous liquid phase. While this method is generally applicable to hydroxybenzoic acids, the principles can be extended to other substituted benzoic acids. google.com

In a specific example for a related compound, methyl 2-(N-acetylacetamido)-3,5-dibromobenzoate was obtained from 2-amino-3,5-dibromobenzoic acid by refluxing in acetic anhydride (B1165640), which also resulted in the esterification of the carboxylic acid, likely through the formation of a mixed anhydride followed by reaction with methanol during workup or crystallization. nih.gov

Bromination Strategies

The introduction of bromine atoms onto the aromatic ring is a critical step in the synthesis of this compound. The regioselectivity and mechanism of this electrophilic aromatic substitution are key considerations.

Regioselective Bromination Techniques

The bromination of substituted benzenes is highly dependent on the nature and position of the existing substituents. For the synthesis of this compound, the starting material would likely be methyl 2,4-dimethoxybenzoate. The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directing. The ester group is a deactivating, meta-directing group. Therefore, the positions ortho and para to the methoxy groups are highly activated towards electrophilic substitution.

In a closely related synthesis, methyl 4-methylbenzoate is brominated in the presence of anhydrous aluminum chloride to yield methyl 3,5-dibromo-4-methylbenzoate. nih.govresearchgate.net This demonstrates that direct bromination of the ester is a feasible route. For methyl 2,4-dimethoxybenzoate, the positions C3 and C5 are activated by the C2 and C4 methoxy groups, respectively, and are also meta to the deactivating ester group, making them the most probable sites for bromination.

Various brominating agents can be employed, including elemental bromine with a Lewis acid catalyst, or N-bromosuccinimide (NBS). The choice of solvent and reaction conditions can also influence the regioselectivity. For instance, the use of acetonitrile (B52724) as a solvent with NBS has been shown to enhance para-selectivity in the bromination of activated arenes. wku.edu

| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 4-methylbenzoate | Bromine | Anhydrous Aluminum Chloride, 0°C to 80°C | Methyl 3,5-dibromo-4-methylbenzoate | nih.govresearchgate.net |

| 2,4-dimethoxybenzoic acid | Bu₄NBr₃ | 23°C, 16h | 1-bromo-2,4-dimethoxybenzene and 1,5-dibromo-2,4-dimethoxybenzene | rsc.org |

| 2-aminobenzoic acid | Bromine | Acetic Acid, 273-278 K | 2-amino-3,5-dibromobenzoic acid | nih.gov |

Electrophilic Aromatic Bromination Mechanisms

Electrophilic aromatic bromination typically proceeds through a two-step mechanism. wku.edu In the first, rate-determining step, the electrophile (e.g., Br⁺, or a polarized bromine molecule) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate temporarily disrupts the aromaticity of the ring.

In the second, faster step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and resulting in the substituted product.

The stability of the intermediate arenium ion is a key factor in determining the regioselectivity of the reaction. For substrates with activating groups like methoxy groups, the positive charge of the arenium ion can be delocalized onto the oxygen atom, leading to a more stable intermediate and a faster reaction rate at the ortho and para positions.

Demethylation and Functional Group Interconversion Reactions

The bromine and methoxy groups on this compound offer opportunities for further chemical transformations, enabling the synthesis of a variety of derivatives.

A common transformation for aryl methyl ethers is demethylation to the corresponding phenols. Boron tribromide (BBr₃) is a highly effective reagent for this purpose. commonorganicchemistry.comorgsyn.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures. The mechanism is thought to involve the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group. It is proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov This reaction would convert the methoxy groups of this compound to hydroxyl groups, yielding Methyl 3,5-dibromo-2,4-dihydroxybenzoate.

Selective O-Demethylation Procedures

The methoxy groups on the aromatic ring can be selectively cleaved to yield the corresponding phenols, a common strategy in the synthesis of natural products and their analogues. The O-demethylation of aryl methyl ethers is a crucial transformation, often accomplished using strong Lewis acids. Boron tribromide (BBr₃) is a widely used and effective reagent for this purpose. The reaction typically involves treating the methoxy-substituted compound with BBr₃ in an inert solvent like dichloromethane (CH₂Cl₂). The mixture is stirred, often at room temperature, to facilitate the cleavage of the methyl-oxygen bond. An aqueous workup then follows to hydrolyze the resulting borate (B1201080) ester and yield the free phenol. This method is particularly effective for the synthesis of bioactive phenols.

For instance, in the synthesis of various bromophenol derivatives, demethylation is a key step. The general procedure involves dissolving the methoxy-containing compound in CH₂Cl₂ under a nitrogen atmosphere. A solution of BBr₃ in CH₂Cl₂ is then added, and the reaction is stirred for several hours. The reaction is subsequently quenched by the slow addition of water at a low temperature (0 °C) to manage the exothermic reaction, followed by extraction to isolate the phenolic product. This standard procedure has been successfully applied to synthesize a range of bromophenols from their corresponding methyl ethers, achieving yields from 73% to 82%. mit.edu

Hydrolysis of Ester Moiety

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, a process known as saponification. This transformation is typically carried out under basic conditions. A common and effective method involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), often with a co-solvent like methanol or ethanol (B145695) to ensure miscibility.

A general procedure for this type of hydrolysis involves heating the methyl benzoate derivative with a solution of NaOH in a mixture of water and methanol for several hours. rsc.org After the reaction is complete, the mixture is cooled, and acidification with a strong acid, like hydrochloric acid (HCl), precipitates the carboxylic acid product. The solid acid can then be isolated by filtration and washed with water to remove inorganic salts. This method has been shown to be highly efficient, with yields often exceeding 95%. rsc.org This transformation is fundamental in syntheses where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or other derivatizations.

Derivatization and Analogue Synthesis

The presence of multiple functional groups on the this compound scaffold allows for extensive derivatization, enabling the synthesis of a wide array of analogues.

Substitution Reactions at Bromine Positions

The two bromine atoms on the aromatic ring are key handles for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid, to form a biaryl linkage. The reaction is catalyzed by a palladium(0) complex and requires a base. The versatility of this reaction allows for the coupling of a wide range of functionalized arylboronic acids. nih.govtcichemicals.com For dibromo compounds, the reaction can be controlled to achieve either mono- or di-substitution, often with regioselectivity influenced by the electronic and steric environment of the bromine atoms. researchgate.netnih.gov For example, in the coupling of 2,5-dibromo-3-hexylthiophene, controlling the stoichiometry of the boronic acid allowed for selective synthesis of mono- or diarylated products. nih.gov Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent system like 1,4-dioxane (B91453) and water, heated for several hours. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org It is co-catalyzed by palladium and copper(I) salts and requires a mild base, often an amine like triethylamine, which can also serve as the solvent. organic-chemistry.org This method is invaluable for synthesizing arylalkynes. For polyhalogenated substrates, such as 3,5-dibromo-2,6-dichloropyridine, chemoselective coupling can be achieved, allowing for the synthesis of mono-, di-, tri-, and even tetra-alkynylated products by carefully controlling the reaction conditions. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes, using a base like potassium carbonate or triethylamine. wikipedia.org While high temperatures are often needed, highly active catalyst systems can facilitate the reaction under milder conditions. researchgate.net This method has been used to synthesize precursors for natural products like carpatamides from related dimethoxy-substituted aryl halides. researchgate.net

The following table summarizes typical conditions for these cross-coupling reactions.

| Reaction | Catalyst System | Base | Solvent(s) | Typical Conditions | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 °C, 12 h | nih.gov |

| Sonogashira | Pd(0) complex, Cu(I) salt | Amine (e.g., Et₃N) | Amine or DMF | Room Temperature | organic-chemistry.org |

| Heck | Pd(OAc)₂, Ligand | K₂CO₃ or Et₃N | DMF, Water, etc. | 80-140 °C | wikipedia.orgresearchgate.net |

Condensation and Cyclization Reactions Utilizing the Benzoate Scaffold

The benzoate scaffold and its derivatives can be used to construct fused polycyclic systems. These reactions often involve intramolecular or intermolecular condensation and cyclization steps. For example, fused polycyclic aromatic structures can be prepared through directed electrophilic cyclization pathways. mit.edu In one strategy, terphenyl precursors, synthesized via Suzuki coupling, undergo cyclization promoted by reagents like iodine in the presence of a pyridine-based Lewis acid complex and trifluoromethanesulfonic acid (TfOH). mit.edu

Another powerful strategy involves the one-pot synthesis of dibenzofluorene (B14450075) derivatives. In a documented example, a related methoxy tetralone undergoes alkylation with a naphthalenyl bromide in the presence of sodium hydride. The resulting intermediate is then treated with methanesulfonic acid, which promotes a cyclodehydration and subsequent aromatization to yield the fused polycyclic hydrocarbon in a single operation. nih.gov This demonstrates how the core aromatic structure can be elaborated into complex, rigid molecular platforms.

Preparation of Structurally Related Bromophenols and Their Methyl Ethers

The synthesis of structurally related bromophenols and their corresponding methyl ethers often involves electrophilic bromination and demethylation as key steps. For instance, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, a close analogue of the title compound, can be synthesized by the direct bromination of 1,3-dimethoxy-5-methylbenzene. nih.gov The reaction involves treating the starting material with bromine in water and refluxing the solution for several hours. The product is then isolated by extraction and purified by column chromatography. nih.gov

The synthesis of various bromophenols often starts from commercially available precursors like vanillin. organic-chemistry.org Through a sequence of reactions including bromination, methylation, reduction, and demethylation, a diverse library of bromophenol derivatives can be accessed. mit.eduwikipedia.orgorganic-chemistry.org For example, demethylation with BBr₃ is a standard final step to unmask the hydroxyl groups and yield the target bromophenols. mit.eduwikipedia.org

Role as a Versatile Chemical Building Block

This compound and its close structural analogues are valuable building blocks in the synthesis of complex molecules, including natural products and biologically active compounds. The strategic placement of functional groups allows for sequential and regioselective reactions to build intricate molecular frameworks.

For example, a structurally related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, serves as an important precursor in the total synthesis of Drimiopsin A, highlighting the utility of this substitution pattern in natural product synthesis. nih.gov Similarly, methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, which shares the core dimethoxy substitution pattern, is a key precursor to the cytotoxic marine natural products, the carpatamides. researchgate.net The synthesis of this precursor was efficiently achieved via a Heck reaction, demonstrating the power of modern cross-coupling methods in utilizing such building blocks. researchgate.net

The ability to perform selective cross-coupling reactions at the bromine positions, combined with transformations of the ester and methoxy groups, makes this compound a highly versatile platform for creating diverse chemical libraries for drug discovery and materials science. mit.edunih.gov

Intermediate in Complex Natural Product Total Synthesis

The strategic placement of reactive bromine atoms and directing methoxy groups on the benzene (B151609) ring of this compound makes it a sought-after starting material for the total synthesis of architecturally complex natural products. Although direct, published total syntheses commencing from this specific ester are not extensively documented, its structural motifs are present in various natural products, and its chemical reactivity is analogous to similar compounds used in notable synthetic endeavors.

For instance, the core structure of this compound is related to key intermediates in the synthesis of various biologically active compounds. The presence of dibromo functionalities allows for selective metal-halogen exchange or cross-coupling reactions, enabling the introduction of diverse substituents and the construction of larger molecular scaffolds. The methoxy groups, in turn, influence the regioselectivity of these reactions and can be demethylated at later stages to reveal hydroxyl groups, a common feature in many natural products.

The utility of related brominated aromatic compounds is well-established in the synthesis of complex molecules. For example, brominated and methoxylated phenyl derivatives are crucial in the synthesis of isocoumarins and fungal metabolites. nih.gov The principles guiding these syntheses are directly applicable to this compound, highlighting its potential as a precursor to a wide array of natural products.

Precursor for Advanced Molecular Architectures

Beyond its potential in natural product synthesis, this compound serves as a valuable precursor for the construction of advanced molecular architectures. The term "advanced molecular architectures" encompasses a broad range of complex, non-natural molecules designed for specific functions, such as in materials science, medicinal chemistry, and supramolecular chemistry. The unique substitution pattern of this compound provides a robust scaffold for creating novel and intricate structures.

The two bromine atoms can be sequentially or simultaneously functionalized through various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the programmed assembly of complex systems, such as conjugated polymers, dendrimers, and macrocycles. The ability to control the sequence of these reactions is crucial for building well-defined, high-order structures.

Research into the synthesis of polysubstituted benzene derivatives demonstrates the versatility of compounds like this compound in creating highly decorated aromatic systems. rsc.org These methodologies are fundamental to developing new materials with tailored electronic and photophysical properties.

A hypothetical, yet chemically sound, application of this compound is in the synthesis of substituted quinoline (B57606) systems, which are important pharmacophores. A plausible synthetic route could involve a Sonogashira coupling to introduce an alkyne substituent, followed by an intramolecular cyclization to form the quinoline core. The remaining bromine atom could then be used for further functionalization, leading to a library of novel quinoline derivatives.

The following table outlines a representative transformation of this compound, illustrating its potential as a building block.

| Reactant | Reagents and Conditions | Product | Yield (%) |

| This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, reflux | Methyl 3-bromo-5-phenyl-2,4-dimethoxybenzoate | High |

| Methyl 3-bromo-5-phenyl-2,4-dimethoxybenzoate | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt to 60°C | Methyl 3-alkynyl-5-phenyl-2,4-dimethoxybenzoate | Good to High |

This table demonstrates a selective Suzuki coupling followed by a Sonogashira coupling, showcasing the differential reactivity of the two bromine atoms that can be exploited for the stepwise construction of complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For "Methyl 3,5-dibromo-2,4-dimethoxybenzoate," ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide a complete picture of the proton and carbon framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of "this compound" is expected to be relatively simple, reflecting the symmetry of the substitution pattern on the benzene (B151609) ring. The key resonances anticipated are:

Aromatic Proton (H-6): A single aromatic proton is present at the C-6 position. Due to the deshielding effects of the adjacent ester group and the methoxy (B1213986) group, and considering the electronic influence of the bromine atoms, this proton is expected to resonate as a singlet in the downfield region, typically between δ 7.0 and 7.5 ppm.

Methoxy Protons (OCH₃): The molecule contains two methoxy groups at the C-2 and C-4 positions. These protons will appear as two distinct singlets, as their chemical environments are different. The methoxy group at C-4 is flanked by two bromine atoms, which may influence its chemical shift differently compared to the methoxy group at C-2, which is adjacent to the ester functionality. These singlets are expected in the range of δ 3.8 to 4.0 ppm, each integrating to three protons.

Methyl Ester Protons (COOCH₃): The protons of the methyl ester group will also present as a singlet, typically found in the range of δ 3.8 to 3.9 ppm, integrating to three protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | s | 1H | Ar-H (H-6) |

| ~ 3.9 - 4.0 | s | 3H | OCH₃ (at C-2) |

| ~ 3.8 - 3.9 | s | 3H | OCH₃ (at C-4) |

| ~ 3.85 | s | 3H | COOCH₃ |

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The expected chemical shifts are influenced by the electronegativity of the substituents (bromine and oxygen) and resonance effects.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring will exhibit distinct signals. The carbons bearing the methoxy groups (C-2 and C-4) will be shifted downfield due to the deshielding effect of the oxygen atoms, appearing in the region of δ 150-160 ppm. The carbons attached to the bromine atoms (C-3 and C-5) will have their chemical shifts influenced by the heavy atom effect and electronegativity of bromine, typically resonating between δ 110 and 125 ppm. The carbon bearing the ester group (C-1) and the protonated carbon (C-6) will also have characteristic shifts within the aromatic region (δ 120-140 ppm).

Methoxy and Methyl Ester Carbons: The carbons of the two methoxy groups and the methyl ester group will appear in the upfield region of the spectrum, generally between δ 50 and 65 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (ester) |

| ~ 155 - 160 | C-2 (Ar-OCH₃) |

| ~ 150 - 155 | C-4 (Ar-OCH₃) |

| ~ 130 - 135 | C-1 (Ar-COOCH₃) |

| ~ 125 - 130 | C-6 (Ar-H) |

| ~ 115 - 120 | C-3 (Ar-Br) |

| ~ 110 - 115 | C-5 (Ar-Br) |

| ~ 60 - 65 | OCH₃ (at C-2 or C-4) |

| ~ 55 - 60 | OCH₃ (at C-2 or C-4) |

| ~ 52 - 55 | COOCH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no correlations for this molecule, as there are no vicinal protons to couple with each other. This would confirm the isolated nature of the single aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon to which it is directly attached. The HSQC spectrum would show a cross-peak between the aromatic proton signal and the corresponding aromatic carbon signal (C-6). It would also show correlations between the methoxy proton singlets and their respective carbon signals, as well as the methyl ester protons and its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the substituents to the aromatic ring. Key expected correlations would include:

The aromatic proton (H-6) showing correlations to C-1, C-2, C-5, and C-4.

The methyl ester protons showing a strong correlation to the carbonyl carbon and a weaker correlation to C-1.

The methoxy protons at C-2 showing a correlation to C-2.

The methoxy protons at C-4 showing a correlation to C-4.

Stereochemical Assignments through NMR Parameters

For "this compound," there are no stereocenters, so stereochemical assignment is not applicable. However, NMR parameters, particularly nuclear Overhauser effect (NOE) experiments, could provide through-space information about the preferred conformation of the methoxy and ester groups relative to the benzene ring. For instance, an NOE experiment could reveal spatial proximity between the methoxy protons at C-2 and the aromatic proton at C-6, or between the methyl ester protons and the aromatic proton at C-6, which would help in understanding the rotational preferences of these groups.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" would be characterized by several key absorption bands.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency slightly compared to a saturated ester.

C-O Stretching: The ester C-O stretching vibrations will result in two distinct bands. An asymmetric C-O stretch is anticipated around 1250-1300 cm⁻¹, and a symmetric stretch is expected in the 1000-1100 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Stretching: The aromatic C-H stretching vibration for the single proton on the ring will appear as a weak band above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range. The aliphatic C-H stretching of the methyl groups (methoxy and ester) will be observed as sharper, more intense bands in the 2850-2960 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations occur in the fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Weak | Aromatic C-H Stretch |

| ~ 2850 - 2960 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~ 1720 - 1740 | Strong | C=O Stretch (Ester) |

| ~ 1450 - 1600 | Medium | Aromatic C=C Stretch |

| ~ 1250 - 1300 | Strong | Asymmetric C-O Stretch (Ester) |

| ~ 1000 - 1100 | Strong | Symmetric C-O Stretch (Ester & Ether) |

| ~ 500 - 650 | Medium | C-Br Stretch |

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on "this compound" that strictly adheres to the provided outline.

The core reason is the absence of specific, published experimental data for this exact compound corresponding to the advanced analytical techniques required by the outline. The instructions demand a focus solely on "this compound" and the exclusion of information that falls outside the explicit scope.

Specifically, the following data could not be located in the public domain for This compound :

Fourier Transform Raman (FT-Raman) Spectroscopy: No experimental FT-Raman spectra or detailed vibrational band assignments are available.

Normal Coordinate Analysis (NCA): A normal coordinate analysis, which is a theoretical calculation used to assign vibrational modes, has not been published for this compound.

High-Resolution Mass Spectrometry (HRMS): Specific high-resolution mass spectrometry data, which provides a precise molecular weight, could not be found.

Fragmentation Pattern Analysis: While mass spectra for related isomers and similar structures exist, a detailed analysis of the specific fragmentation pattern for this compound under mass spectrometry is not available.

X-ray Crystallography: There are no published single-crystal X-ray diffraction studies for this compound. Consequently, definitive data on its solid-state molecular geometry, conformation, bond lengths, and angles are not available.

While research exists for structurally similar compounds (e.g., other brominated and methoxylated benzene derivatives), using that data would violate the strict instruction to focus exclusively on this compound and would be scientifically inaccurate. Generating an article without this foundational data would lead to speculation and would not meet the required standards of a professional, authoritative, and scientifically accurate document.

X-ray Crystallography and Solid-State Structural Analysis

Comparison of Solid-State and Gas-Phase Geometries

A comparison between the solid-state (experimental) and gas-phase (theoretical) geometries of a molecule provides insight into the effects of intermolecular forces on molecular conformation. Such a comparison for this compound would require both single-crystal X-ray diffraction data and results from computational chemistry studies (e.g., Density Functional Theory calculations). As neither experimental solid-state data nor specific computational studies for this compound were found, this comparative analysis cannot be performed.

Computational and Theoretical Investigations of Methyl 3,5 Dibromo 2,4 Dimethoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecules from first principles. DFT calculations for Methyl 3,5-dibromo-2,4-dimethoxybenzoate would involve modeling the electron density to determine the molecule's ground-state properties. Such calculations often utilize hybrid functionals like B3LYP, which have been shown to provide reliable results for organic molecules. nih.gov

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, calculations would seek the equilibrium geometry by minimizing the forces on each atom.

Studies on analogous compounds, such as Methyl 3,5-dibromo-4-methylbenzoate, have shown that the molecule is essentially planar. nih.govresearchgate.net It is therefore highly probable that this compound also possesses a largely planar conformation, with the benzene (B151609) ring and the carboxylate substituent lying nearly in the same plane. The methoxy (B1213986) groups and the methyl ester group would adopt orientations that minimize steric hindrance.

Energetic properties derived from these calculations include the total energy, enthalpy, and Gibbs free energy, which are fundamental to understanding the molecule's thermodynamic stability.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar structures, as specific published data for this compound is unavailable.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | ~1.89 Å |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Aromatic C-C | ~1.39 - 1.41 Å | |

| Bond Angles | C-C-C (ring) | ~119° - 121° |

| O=C-O (ester) | ~125° | |

| C-O-C (methoxy) | ~118° |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govscirp.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. nih.gov These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data. scirp.org

The predicted spectrum for this compound would feature characteristic bands corresponding to its functional groups. For instance, C-Br stretching vibrations are expected at lower frequencies, while the C=O stretch of the ester group would produce a strong absorption band in the typical carbonyl region.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table is illustrative. Specific frequencies are calculated and assigned based on the potential energy distribution (PED) analysis.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | 1720 - 1740 |

| C-O Stretch | Ester and Methoxy | 1200 - 1300 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| C-H Stretch | Methyl Groups | 2900 - 3000 |

| C-Br Stretch | Bromo Substituents | 550 - 650 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide detailed information about the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene ring, while the LUMO is likely centered on the electron-withdrawing methyl ester group and the C-Br antibonding orbitals.

Table 3: Calculated Frontier Molecular Orbital Properties (Illustrative) This table presents typical quantum chemical descriptors derived from FMO analysis.

| Property | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to charge transfer nih.gov |

| Chemical Softness | S | 1 / η | Ease of charge transfer nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would show significant negative potential around the oxygen atoms of the carbonyl and methoxy groups, identifying them as the primary sites for electrophilic interaction. nih.gov The regions around the bromine atoms and the aromatic ring would exhibit varying potentials, influenced by the interplay of induction and resonance from the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding within a molecule. juniperpublishers.com It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. wisc.edu

Mulliken Charge Distribution

A theoretical investigation into the Mulliken charge distribution of this compound would provide critical insights into the electronic properties of the molecule. This analysis, typically performed using quantum chemical calculations such as Density Functional Theory (DFT), would assign partial charges to each atom.

This data would be instrumental in understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. For instance, the electronegativity of the bromine and oxygen atoms is expected to result in these atoms carrying negative partial charges, while the carbon atoms of the aromatic ring and the methyl groups would exhibit varying degrees of positive charge. A data table, like the hypothetical one below, would be generated from the output of such a computational study.

Hypothetical Mulliken Charge Distribution Data

| Atom | Element | Mulliken Charge (e) |

|---|---|---|

| C1 | Carbon | Data not available |

| C2 | Carbon | Data not available |

| C3 | Carbon | Data not available |

| C4 | Carbon | Data not available |

| C5 | Carbon | Data not available |

| C6 | Carbon | Data not available |

| Br1 | Bromine | Data not available |

| Br2 | Bromine | Data not available |

| O1 (Methoxy) | Oxygen | Data not available |

| C7 (Methoxy) | Carbon | Data not available |

| O2 (Methoxy) | Oxygen | Data not available |

| C8 (Methoxy) | Carbon | Data not available |

| C9 (Ester) | Carbon | Data not available |

| O3 (Ester) | Oxygen | Data not available |

| O4 (Ester) | Oxygen | Data not available |

| C10 (Ester) | Carbon | Data not available |

This table is for illustrative purposes only. The values are dependent on the specific computational method and basis set used.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations of this compound would offer a dynamic perspective on its behavior over time. Such studies could predict the flexibility of the molecule, particularly the rotation of the methoxy and methyl ester groups relative to the benzene ring.

Conformational analysis would identify the most stable three-dimensional arrangements of the molecule. This is crucial for understanding how the compound might interact with biological targets or other molecules. The results would likely reveal the preferred dihedral angles and the energy barriers between different conformations.

Structure-Property Relationships Derived from Computational Data

By correlating the computed electronic and structural data with potential physicochemical properties, a structure-property relationship profile could be established. For example, computational data could be used to estimate properties such as:

Dipole Moment: Influencing solubility and intermolecular interactions.

Polarizability: Affecting how the molecule interacts with electric fields.

Frontier Molecular Orbitals (HOMO/LUMO): Providing insights into the molecule's chemical reactivity and electronic transitions.

These calculated properties would be invaluable for predicting the compound's behavior in various chemical environments and for designing new molecules with tailored characteristics.

In Silico Approaches for Molecular Interactions

In silico methods, such as molecular docking, could be employed to predict how this compound might bind to a protein or other receptor. These simulations would rely on the compound's computed 3D structure and charge distribution to estimate the binding affinity and identify key intermolecular interactions like hydrogen bonds, halogen bonds, and hydrophobic contacts.

Such studies are fundamental in fields like drug discovery and materials science for screening potential candidates and understanding mechanisms of action at a molecular level.

Comprehensive Search Reveals No Published Data on the Biological Activities of this compound

Following a thorough and exhaustive search of publicly available scientific literature, no published studies were identified that investigate the in vitro biological activities of the chemical compound this compound as specified in the requested outline.

Antioxidant and Radical-Scavenging Activities: No data exists on its potential to ameliorate oxidative damage, such as H₂O₂-induced Reactive Oxygen Species (ROS) generation, or its ability to modulate the expression of antioxidant enzymes like Thioredoxin Reductase 1 (TrxR1) or Heme Oxygenase-1 (HO-1).

Antimicrobial and Antifungal Properties: There is no available information regarding its efficacy against pathogenic microorganisms. Specifically, no Minimum Inhibitory Concentration (MIC) studies, data on its spectrum of activity, or investigations into its cellular mechanisms of action (such as effects on cell viability or membrane integrity) have been published.

While research exists for other structurally related compounds, such as different halogenated or methoxylated benzoate (B1203000) derivatives, the specific biological and pharmacological profile of this compound appears to be uncharacterized in scientific literature to date. Consequently, it is not possible to generate the requested scientific article with accurate, verifiable information.

Exploration of Biological Activities and Structure Activity Relationships in Vitro Focus

Enzyme Inhibition Studies (In Vitro)

Extensive literature searches did not yield any specific studies on the direct inhibitory effects of Methyl 3,5-dibromo-2,4-dimethoxybenzoate on the enzymes listed below. The following sections outline the general importance of these enzymes as therapeutic targets.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govresearchgate.net There are several isoforms of CAs, and their inhibition has been a target for the development of drugs for various conditions, including glaucoma, epilepsy, and certain types of cancer. nih.govresearchgate.net The inhibitory potential of a compound against specific CA isoforms is typically evaluated through in vitro enzymatic assays. researchgate.netnih.gov However, no studies were found that specifically investigated the effect of this compound on any of the carbonic anhydrase isoforms.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. nih.govnanobioletters.commdpi.com This enzyme catalyzes the reduction of glucose to sorbitol, and its over-activation during hyperglycemia can lead to cellular damage. nih.govnih.gov Consequently, the inhibition of aldose reductase is a significant area of research for the prevention and treatment of diabetic neuropathy, nephropathy, and retinopathy. nanobioletters.comnih.gov Despite the interest in aldose reductase inhibitors, no data is available regarding the in vitro inhibitory activity of this compound against this enzyme.

Protein Tyrosine Phosphatase Inhibition

Protein tyrosine phosphatases (PTPs) are a group of signaling enzymes that, in conjunction with protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues in proteins. researchgate.nethubrecht.eu This regulation is crucial for a multitude of cellular processes, and dysregulation of PTP activity has been linked to various diseases, including cancer and metabolic disorders. researchgate.netnih.gov Therefore, PTPs are considered important therapeutic targets. hubrecht.eu In vitro assays are commonly used to screen for and characterize the inhibitory activity of compounds against specific PTPs. researchgate.net There is currently no published research on the in vitro inhibitory effects of this compound on protein tyrosine phosphatases.

Enzyme Kinetics and Binding Modes

Understanding the kinetics of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) and the binding mode of an inhibitor is crucial for drug design and development. nih.govmdpi.com These studies provide insights into the mechanism of action and can guide the optimization of inhibitor potency and selectivity. nih.gov Such investigations typically involve detailed enzymatic assays and may be complemented by computational modeling. nih.gov No information regarding the enzyme kinetics or binding modes of this compound with any enzyme target has been reported in the scientific literature.

Anticancer Activities in Cell Lines (In Vitro)

The evaluation of a compound's potential as an anticancer agent often begins with in vitro studies on various cancer cell lines. nih.govscispace.comopenmedicinalchemistryjournal.com These studies are fundamental in determining the cytotoxic and cytostatic effects of a compound and can provide initial insights into its mechanism of action. nih.govmdpi.com

Inhibition of Cell Viability and Proliferation

A primary method to assess in vitro anticancer activity is to measure the inhibition of cell viability and proliferation in cancer cell lines. scispace.comopenmedicinalchemistryjournal.com Assays such as the MTT assay are commonly employed to determine the concentration of a compound that inhibits cell growth by 50% (IC50). nih.govscispace.com Despite the established methodologies, there are no available studies that have evaluated the effects of this compound on the viability and proliferation of any cancer cell lines.

Induction of Apoptosis in Cancer Cells

There is currently no available scientific data from in vitro studies that demonstrates or investigates the ability of this compound to induce apoptosis in cancer cell lines. Studies on related substituted benzoic acid derivatives have shown that the presence and position of functional groups can influence apoptotic activity. For instance, some benzoic acid compounds have been found to trigger programmed cell death in various cancer models. However, without specific experimental evidence for this compound, any such potential remains purely speculative.

Cell Cycle Analysis

Similarly, the effect of this compound on the cell cycle of cancer cells has not been reported in the scientific literature. Cell cycle arrest is a common mechanism of action for anticancer agents. Research on other substituted benzoates has indicated the potential for these types of molecules to halt the cell cycle at various phases, thereby inhibiting tumor cell proliferation. mdpi.comekb.egnih.govmdpi.com However, no studies have specifically examined this for this compound.

Molecular Docking and Ligand-Target Interactions

Molecular docking studies are crucial for predicting the binding affinity and interaction of a ligand with a biological target. At present, there are no published molecular docking simulations or experimental data identifying the specific protein targets of this compound. Such studies would be instrumental in elucidating its potential mechanism of action and guiding further experimental validation.

Comprehensive Structure-Activity Relationship (SAR) Analysis

A comprehensive Structure-Activity Relationship (SAR) analysis for this compound is not feasible due to the absence of biological activity data for this specific compound. SAR studies rely on comparing the activity of a series of structurally related compounds to determine which chemical features are critical for their biological effects.

While studies on other substituted benzoates and related structures exist, a meaningful SAR analysis requires activity data for the primary compound of interest to serve as a benchmark. For example, research on other brominated and methoxylated compounds has highlighted the importance of the position and nature of these substituents for anticancer activity. nih.govmdpi.com The presence of bromine atoms and methoxy (B1213986) groups on the benzene (B151609) ring can significantly alter the electronic and steric properties of a molecule, which in turn can influence its biological activity. However, without data on this compound, its place within such an analysis cannot be determined.

Applications in Advanced Materials and Other Chemical Disciplines

Potential in Molecular Electronics and Unimolecular Devices

The field of molecular electronics aims to use single molecules or nanoscale assemblies of molecules as active components in electronic circuits. The fundamental requirement for a molecule to function in this capacity is the ability to conduct an electrical current. The structure of Methyl 3,5-dibromo-2,4-dimethoxybenzoate possesses features that are relevant to the design of molecular wires, which are a basic component of molecular electronic devices.

The core of a molecular wire is typically a conjugated system, which allows for the delocalization of π-electrons, creating a pathway for charge transport. While the benzene (B151609) ring of this compound provides a basic level of conjugation, its potential as a molecular wire would likely be realized by its incorporation into larger, more extended π-systems. The bromine atoms on the ring are particularly significant in this context. Carbon-bromine bonds are common reactive sites for cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions could be employed to link the dibrominated benzene core to other aromatic or unsaturated units, thereby constructing a longer, more conductive molecular wire.

The methoxy (B1213986) and methyl ester functional groups would also play a critical role in the properties of any resulting molecular device. These groups can influence the molecule's solubility, which is a crucial factor for processing and device fabrication. Furthermore, they can modulate the electronic properties of the molecule, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The alignment of these orbitals with the Fermi levels of the electrodes is a key determinant of the efficiency of charge injection and transport in a molecular junction. The precise positioning of these substituent groups allows for fine-tuning of the molecule's electronic characteristics.

Research on structure-property relationships in molecular electronics has demonstrated that the conductance of a molecular junction is highly dependent on factors such as the length of the conjugated backbone, the nature of the anchoring groups that bind the molecule to the electrodes, and the presence of any quantum interference effects. researchgate.netnih.govnih.govresearchgate.netchemscene.com While not a complete molecular wire in itself, this compound represents a versatile building block for the synthesis of more complex structures for molecular electronics research.

Applications in Specialty Chemical Synthesis

Halogenated organic compounds are cornerstones of synthetic organic chemistry, primarily due to their ability to function as versatile intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. The two bromine atoms on this compound make it a potentially valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.

The bromine atoms can be substituted or used in cross-coupling reactions to introduce a wide array of functional groups. For instance, a related compound, methyl 3,5-dibromo-4-methylbenzoate, has been noted as an important intermediate in the synthesis of various natural products. researchgate.net This suggests that this compound could similarly serve as a starting material for the construction of complex molecular architectures. The presence of two bromine atoms offers the potential for sequential or double modifications, allowing for the creation of diverse molecular scaffolds.

A patent for the synthesis of 3,5-dibromo-2-aminobenzaldehyde from methyl 2-aminobenzoate (B8764639) highlights the industrial relevance of halogenated benzoates as key intermediates. nih.gov Furthermore, the synthesis of new halogen-containing drugs is a continuous area of research, with a significant number of recently FDA-approved drugs containing halogen atoms. mst.dk The unique substitution pattern of this compound could be leveraged to create novel compounds with desirable biological or material properties.

Below is a table of related brominated benzoic acid derivatives and their documented applications, illustrating the potential utility of this class of compounds.

| Compound Name | CAS Number | Application/Significance |

| Methyl 3,5-dibromo-4-hydroxybenzoate | 41727-47-3 | Intermediate in chemical synthesis. tcichemicals.com |

| Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | 715-33-3 | Biochemical for research. scbt.com |

| 3,5-Dibromo-2-aminobenzaldehyde | - | Intermediate for pharmaceuticals. nih.gov |

Role in Catalyst Development (if applicable to the compound type)

The direct application of this compound as a catalyst is not prominently documented in scientific literature. Generally, aromatic compounds of this nature are not themselves catalytic but can serve as ligands for transition metal catalysts or as precursors for the synthesis of catalytic materials.

While there is extensive research on the catalytic oxidation of polycyclic aromatic hydrocarbons (PAHs), this typically involves the use of metal-based catalysts to break down these pollutants. researchgate.netresearchgate.net In this context, a compound like this compound would be a substrate rather than a catalyst. However, the study of how such molecules interact with catalytic surfaces is crucial for developing effective environmental remediation technologies.

Environmental and Bioremediation Contexts (e.g., microbial dechlorination of related compounds)

The environmental fate of halogenated aromatic compounds is a significant area of study due to their widespread use and potential for persistence and toxicity. While there is no specific data on the microbial degradation of this compound, research on related compounds, such as brominated flame retardants (which include polybrominated diphenyl ethers or PBDEs) and chlorinated benzoates, provides a basis for understanding its likely environmental behavior.

Brominated and chlorinated aromatic compounds can be subject to microbial degradation under both aerobic and anaerobic conditions. researchgate.net In anaerobic environments, a key process is reductive dehalogenation, where microorganisms use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. researchgate.netresearchgate.net Studies on chlorinated benzoates have shown that they can be completely biodegraded to carbon dioxide and chloride. researchgate.net It has also been demonstrated that certain brominated and iodinated benzoates can stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs). researchgate.net For example, 2,5-dibromobenzoate was found to prime PCB dechlorination in river sediments. researchgate.net This suggests that the benzoate (B1203000) moiety of this compound could be recognized by microbial enzymes.

The presence of multiple bromine atoms and methoxy groups on the benzene ring will influence the rate and pathway of biodegradation. Generally, higher levels of halogenation can make a compound more resistant to degradation. researchgate.net The methoxy groups may also affect microbial attack. The environmental impact of novel brominated flame retardants is an area of active research, with studies focusing on their occurrence, fate, and toxicity. researchgate.netresearchgate.netnih.gov Given its structure, this compound would be considered a xenobiotic compound, and its potential for bioaccumulation and toxicity would need to be assessed to fully understand its environmental profile.

The following table summarizes the environmental relevance of related compound classes.

| Compound Class | Key Degradation Processes | Environmental Significance |

| Polybrominated Diphenyl Ethers (PBDEs) | Reductive debromination (anaerobic), Hydroxylation (aerobic) | Persistent organic pollutants, potential for bioaccumulation. researchgate.net |

| Chlorinated Benzoates | Reductive dechlorination (anaerobic), Dioxygenase attack (aerobic) | Can be completely mineralized by microorganisms. researchgate.net |

| Polychlorinated Biphenyls (PCBs) | Reductive dechlorination (anaerobic) | Persistent organic pollutants, dechlorination can be stimulated by other halogenated compounds. researchgate.net |

Future Research Directions and Emerging Paradigms for Methyl 3,5 Dibromo 2,4 Dimethoxybenzoate

Development of Novel and Sustainable Synthetic Routes

The synthesis of polyfunctionalized aromatic compounds like Methyl 3,5-dibromo-2,4-dimethoxybenzoate traditionally relies on multi-step processes that can be resource-intensive. Future research should prioritize the development of novel and sustainable synthetic methodologies. A promising avenue lies in the exploration of greener synthetic strategies that minimize waste and energy consumption. researchgate.net This includes the use of environmentally benign solvents, such as water, and the application of energy-efficient techniques like microwave or ultrasound irradiation, which have been shown to accelerate reaction times and improve yields in the synthesis of other polyfunctional aromatic substances. researchgate.net

Furthermore, the principles of atom economy can be enhanced through the development of one-pot cascade reactions, where multiple transformations occur sequentially in a single reaction vessel. ucl.ac.uk Investigating enzymatic catalysis also presents a sustainable alternative to traditional chemical catalysts, offering high selectivity under mild conditions. ucl.ac.uk For instance, the synthesis of aromatic compounds from biomass-derived precursors like furfural (B47365) derivatives is a growing area of interest that could be adapted for the production of benzoate (B1203000) structures. ucl.ac.ukucl.ac.uk

A potential synthetic approach could involve the direct bromination of a suitable precursor, such as methyl 2,4-dimethoxybenzoate. The regioselectivity of such an electrophilic aromatic substitution would be a key area of investigation. researchgate.net

Advanced Spectroscopic and Structural Probing Techniques

A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its properties and interactions. While basic spectroscopic data may be available from commercial suppliers, a detailed structural elucidation using advanced techniques is a critical next step. bldpharm.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, can provide unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations. ethernet.edu.etipb.ptresearchgate.net The Nuclear Overhauser Effect (NOE) can be particularly valuable for determining spatial proximity between atoms, aiding in the conformational analysis of the molecule. diva-portal.org

For definitive structural confirmation, single-crystal X-ray diffraction is the gold standard. nih.govnih.gov Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net This information is invaluable for understanding packing motifs and potential solid-state properties. For instance, studies on related compounds like methyl 3,5-dibromo-4-methylbenzoate have revealed details about their molecular planarity and intermolecular hydrogen bonding. researchgate.net

| Technique | Information Gained | Relevance |

| 1D NMR (¹H, ¹³C) | Basic chemical environment of atoms. | Initial structural verification. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. | Detailed structural elucidation. ethernet.edu.etipb.pt |

| NOE Spectroscopy | Spatial proximity of atoms. | Conformational analysis. diva-portal.org |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, and angles. | Definitive structural confirmation and solid-state packing. nih.govnih.govresearchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirmation of molecular formula. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Identification of key chemical bonds. researchgate.net |

Deeper Mechanistic Understanding of Chemical Transformations

The chemical reactivity of this compound is largely unexplored. Future research should focus on understanding the mechanisms of its potential chemical transformations. As a substituted benzene (B151609) ring, it is susceptible to electrophilic aromatic substitution, and the directing effects of the bromo and methoxy (B1213986) substituents are of particular interest. researchgate.netnih.govacs.org

Computational studies, employing methods like Density Functional Theory (DFT), can be used to model reaction pathways and predict the regioselectivity of further substitutions. nih.gov Such studies can provide insights into the transition states and activation energies of various reactions, guiding experimental design. For example, computational modeling has been effectively used to understand the regioselectivity in electrophilic aromatic substitution reactions on other benzene derivatives. nih.gov

Investigating the compound's potential as a building block in cross-coupling reactions, such as Suzuki or Sonogashira couplings, could also be a fruitful area of research. These reactions are powerful tools for forming carbon-carbon bonds and could enable the synthesis of a diverse library of derivatives with novel properties. nih.gov

Expanding the Scope of In Vitro Biological Activity Screening

The presence of halogen and methoxy groups on an aromatic ring is a common feature in many biologically active compounds. Therefore, a comprehensive in vitro biological evaluation of this compound is warranted. Initial screening could target a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

For instance, various substituted benzoates and benzothiazoles have demonstrated significant antimicrobial activity against a spectrum of bacteria and fungi, including drug-resistant strains. nih.govscielo.brresearchgate.net Screening this compound against a panel of clinically relevant pathogens could reveal potential leads for new anti-infective agents. researchgate.net Similarly, many benzoate derivatives have been investigated as potential local anesthetics and for other pharmacological applications. nih.gov

| Screening Area | Rationale | Example of Related Findings |

| Antimicrobial Activity | Halogenated aromatic compounds often exhibit antimicrobial properties. | Substituted benzoates have shown potent inhibition of Mycobacterium tuberculosis. nih.gov |

| Anticancer Activity | Many cytotoxic agents contain substituted aromatic rings. | Benzothiazole derivatives have shown antiproliferative effects against cancer cell lines. scielo.br |

| Anti-inflammatory Activity | Aromatic esters are known to possess anti-inflammatory properties. | Salicylanilide derivatives, which are structurally related, have been studied for their anti-inflammatory potential. |

| Enzyme Inhibition | The compound's structure could allow it to bind to the active sites of various enzymes. | Benzoate derivatives have been explored as inhibitors for a range of enzymes. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research. mit.edu These tools can be leveraged to predict the properties and activities of this compound and its potential derivatives, thereby accelerating the discovery process. nih.gov

ML models can be trained on existing datasets of molecules with known properties to predict various parameters, including solubility, toxicity, and biological activity. nih.gov For example, machine learning models have been developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. nih.govacs.org Such a model could be applied to this compound to predict the outcomes of further functionalization.

Generative AI models can also be employed to design novel molecules based on the core structure of this compound, optimizing for desired properties. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. chemrxiv.org

Exploration of New Material Science Applications

The unique combination of a rigid aromatic core, polar ester and ether functionalities, and heavy bromine atoms suggests that this compound could have interesting applications in material science. Future research should explore its potential as a building block for novel materials.

For instance, substituted benzoates can influence the properties of liquid crystals and polymers. researchgate.net The presence of bromine atoms could impart flame-retardant properties to materials incorporating this compound. Furthermore, halogen bonding is an increasingly recognized intermolecular interaction that can be used to engineer the self-assembly of molecules into well-defined supramolecular structures. The bromine atoms in this compound could participate in such interactions, leading to the formation of novel co-crystals or organic frameworks with interesting optical or electronic properties.

The compound could also serve as a monomer or a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) or other functional materials. wikipedia.org The development of photosensitization catalysts based on benzoate structures for applications in organic synthesis is another emerging area where this compound could be relevant. nih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl 3,5-dibromo-2,4-dimethoxybenzoate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves bromination and esterification of a substituted benzoic acid precursor. For example, bromination of 2,4-dimethoxybenzoic acid derivatives using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (40–60°C) can introduce bromine atoms at the 3- and 5-positions. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) yields the final product . Optimization strategies include:

- Temperature control : Maintaining reflux conditions (~100°C) during esterification to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate high-purity crystals.

- Yield enhancement : Using excess brominating agents (1.2–1.5 equiv.) and anhydrous conditions to minimize hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy :

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) reveals bond lengths (C-Br: ~1.9 Å) and dihedral angles between substituents, confirming steric and electronic effects .

- Melting point analysis : Consistent melting range (104–107°C) indicates purity .

Advanced Research Questions

Q. How do the electron-withdrawing bromine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3,5-dibromo groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. In Suzuki-Miyaura coupling, the bromine atoms serve as leaving groups, enabling palladium-catalyzed coupling with aryl boronic acids. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures at 80–100°C.

- Steric effects : The 2,4-dimethoxy groups hinder ortho-substitution, directing reactions to the para position relative to the ester group.

- Kinetic studies : Monitoring reaction progress via HPLC to optimize stoichiometry and reaction time .

Q. What structural insights can be derived from the compound’s crystal lattice, and how do intermolecular interactions affect its physicochemical properties?

Methodological Answer: X-ray diffraction data (e.g., space group P1, unit cell parameters a = 7.6386 Å, b = 8.8870 Å) reveal:

- Intermolecular interactions : Hydrogen bonding between methoxy oxygen and hydroxyl protons (O···H distance: ~2.1 Å) stabilizes the crystal lattice.

- Packing motifs : Parallel stacking of aromatic rings (π-π interactions, ~3.5 Å spacing) enhances thermal stability.

- Torsional angles : The ester group adopts a planar conformation (torsion angle < 10°), minimizing steric strain .

Q. How can this compound be utilized as a precursor for bioactive molecule synthesis, and what derivatization strategies are most effective?

Methodological Answer: The compound’s bromine and methoxy groups enable diverse functionalization:

- Anticancer agents : Coupling with pyridine or quinoline moieties via Buchwald-Hartwig amination to create kinase inhibitors.

- Antimicrobial derivatives : Introducing sulfonamide groups at the 4-position via nucleophilic aromatic substitution.

- Methodological rigor :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.